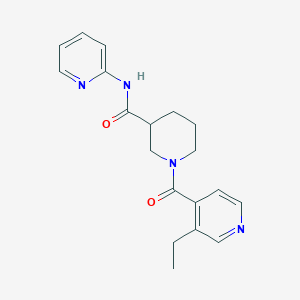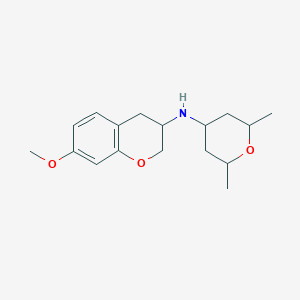![molecular formula C17H26N2O2 B7641477 [4-(2-Ethoxyethyl)piperidin-1-yl]-(3-ethylpyridin-4-yl)methanone](/img/structure/B7641477.png)
[4-(2-Ethoxyethyl)piperidin-1-yl]-(3-ethylpyridin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(2-Ethoxyethyl)piperidin-1-yl]-(3-ethylpyridin-4-yl)methanone, also known as EPPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. EPPM is a piperidine derivative that has been synthesized through a number of methods, and has been shown to have a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of [4-(2-Ethoxyethyl)piperidin-1-yl]-(3-ethylpyridin-4-yl)methanone is not fully understood, but it is believed to involve the inhibition of enzymes and proteins that play a role in various diseases. For example, this compound has been shown to inhibit the activity of monoamine oxidase B, which is believed to contribute to the development of Parkinson's disease. This compound has also been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. For example, this compound has been shown to increase the levels of dopamine and serotonin in the brain, which can have a positive effect on mood and behavior. This compound has also been shown to inhibit the activity of monoamine oxidase B, which can have a neuroprotective effect. In addition, this compound has been shown to inhibit the aggregation of amyloid-beta peptides, which can help to prevent the development of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [4-(2-Ethoxyethyl)piperidin-1-yl]-(3-ethylpyridin-4-yl)methanone in lab experiments is its high purity and yield. This compound can be synthesized with high purity and yields using a number of methods, which makes it a reliable compound for use in experiments. However, one limitation of using this compound is its potential toxicity. This compound has not been extensively studied for its toxicity, and more research is needed to determine its safety for use in humans.
Zukünftige Richtungen
There are a number of potential future directions for research on [4-(2-Ethoxyethyl)piperidin-1-yl]-(3-ethylpyridin-4-yl)methanone. One area of interest is its potential as a treatment for Alzheimer's disease. More research is needed to determine the safety and efficacy of this compound as a treatment for Alzheimer's disease. Another area of interest is its potential as a treatment for Parkinson's disease. More research is needed to determine the safety and efficacy of this compound as a treatment for Parkinson's disease. Finally, more research is needed to determine the mechanism of action of this compound, and how it can be used to treat a range of diseases.
Synthesemethoden
[4-(2-Ethoxyethyl)piperidin-1-yl]-(3-ethylpyridin-4-yl)methanone can be synthesized through a number of methods, including the reaction of 4-(2-bromoethyl)-1-ethylpiperidine with 3-ethyl-4-pyridinecarboxaldehyde in the presence of a base. Another method involves the reaction of 4-(2-chloroethyl)-1-ethylpiperidine with 3-ethyl-4-pyridinecarboxaldehyde in the presence of a catalyst. Both of these methods have been shown to produce this compound with high yields and purity.
Wissenschaftliche Forschungsanwendungen
[4-(2-Ethoxyethyl)piperidin-1-yl]-(3-ethylpyridin-4-yl)methanone has been shown to have a range of potential applications in medical research. One area of interest is its potential as a treatment for Alzheimer's disease. Studies have shown that this compound can inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease. This compound has also been shown to have potential as a treatment for Parkinson's disease, as it can inhibit the activity of monoamine oxidase B, which is believed to contribute to the development of Parkinson's disease.
Eigenschaften
IUPAC Name |
[4-(2-ethoxyethyl)piperidin-1-yl]-(3-ethylpyridin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-3-15-13-18-9-5-16(15)17(20)19-10-6-14(7-11-19)8-12-21-4-2/h5,9,13-14H,3-4,6-8,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIRZKMJXMDQLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CN=C1)C(=O)N2CCC(CC2)CCOCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-Methyl-3-pyrazol-1-ylpropyl)amino]pyridine-2-carbonitrile](/img/structure/B7641399.png)
![N-[(1-pyrimidin-2-ylpiperidin-3-yl)methyl]spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-amine](/img/structure/B7641400.png)
![N-(3,4-dihydro-2H-chromen-4-ylmethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxamide](/img/structure/B7641412.png)
![6-[4-(2-Hydroxypropanoyl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B7641423.png)
![2-phenyl-4-[(E)-2-pyrimidin-4-ylethenyl]-1,3-oxazole](/img/structure/B7641444.png)


![2-[4-Chloro-2-[(1-methylpyrrolidin-3-yl)sulfamoyl]phenoxy]acetamide](/img/structure/B7641459.png)
![3-[3-(5-Methylfuran-2-yl)propanoylamino]-3-(2-methylphenyl)propanoic acid](/img/structure/B7641460.png)
![[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-3-yl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B7641471.png)

![3-[(1-Cyclopentylpyrazole-3-carbonyl)amino]-3-(2-methylphenyl)propanoic acid](/img/structure/B7641487.png)

